molecular formula C13H9BrCl2O B13609123 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene

2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene

Cat. No.: B13609123
M. Wt: 332.0 g/mol
InChI Key: IEEKJTVDPITAOT-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, which is then reacted with 1,4-dichlorobenzene under specific conditions to yield the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene: Similar structure but with fluorine atoms instead of chlorine.

    2-[4-(Bromomethyl)phenoxy]-1,4-dibromobenzene: Contains bromine atoms instead of chlorine.

    2-[4-(Bromomethyl)phenoxy]-1,4-dimethylbenzene: Features methyl groups instead of chlorine.

Uniqueness

2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichlorobenzene moieties, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene

InChI

InChI=1S/C13H9BrCl2O/c14-8-9-1-4-11(5-2-9)17-13-7-10(15)3-6-12(13)16/h1-7H,8H2

InChI Key

IEEKJTVDPITAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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